molecular formula C6H6N2O3 B169547 3-Methoxy-4-nitropyridine CAS No. 13505-07-2

3-Methoxy-4-nitropyridine

Cat. No. B169547
Key on ui cas rn: 13505-07-2
M. Wt: 154.12 g/mol
InChI Key: HRGWQIOTXFPOBE-UHFFFAOYSA-N
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Patent
US08003799B2

Procedure details

A mixture of 12.5 g (12.5 moles) of the N-oxide of 3-methoxy-4-nitropyridine, 7.72 mL (1.1 eq.) of methyl sulphate and 70 mL of 1,2-dichloroethane is heated at 70° C. for 2.5 hours. It is allowed to cool and 70 mL of water are added. It is cooled in a salt and ice bath and, in portions, 7.55 g (2.1 moles) of sodium cyanide are added, controlling the temperature so as not to exceed 10° C. After 4 hours stirring, the reaction mixture is extracted with ethyl ether, the organic phase is washed with water, concentrated and the residue chromatographed (ethyl acetate/dichloromethane). There is obtained 7.06 g of a yellow oil (yield 53%).
[Compound]
Name
N-oxide
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].S([O-])(OC)(=O)=O.ClCCCl.[C-:22]#[N:23].[Na+]>O>[C:22]([C:4]1[C:3]([O:2][CH3:1])=[C:8]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:6][N:5]=1)#[N:23] |f:3.4|

Inputs

Step One
Name
N-oxide
Quantity
12.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=NC=CC1[N+](=O)[O-]
Name
Quantity
7.72 mL
Type
reactant
Smiles
S(=O)(=O)(OC)[O-]
Name
Quantity
70 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
7.55 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After 4 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
to exceed 10° C
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ethyl ether
WASH
Type
WASH
Details
the organic phase is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (ethyl acetate/dichloromethane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C1=NC=CC(=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.06 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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